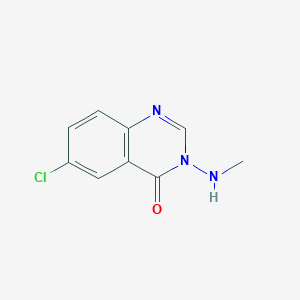
6-Chloro-3-(methylamino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 6th position and a methylamino group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and methylamine.
Cyclization: The 2-aminobenzonitrile undergoes cyclization with formamide to form 2-aminoquinazolin-4(3H)-one.
Chlorination: The 2-aminoquinazolin-4(3H)-one is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position, resulting in 6-chloroquinazolin-4(3H)-one.
Methylation: Finally, the 6-chloroquinazolin-4(3H)-one is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(methylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other heterocyclic derivatives, which can have diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
6-Chloro-3-(methylamino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific signaling pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom, which may influence its binding affinity and selectivity for molecular targets.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
60512-87-0 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
6-chloro-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C9H8ClN3O/c1-11-13-5-12-8-3-2-6(10)4-7(8)9(13)14/h2-5,11H,1H3 |
Clave InChI |
AKUDUFUCQRTQSZ-UHFFFAOYSA-N |
SMILES canónico |
CNN1C=NC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



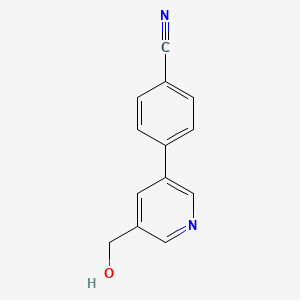
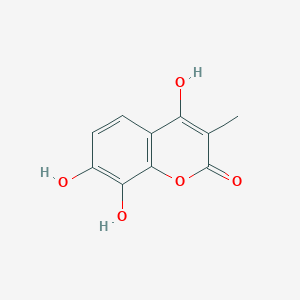


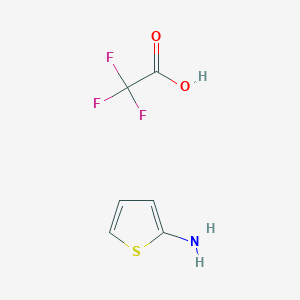
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
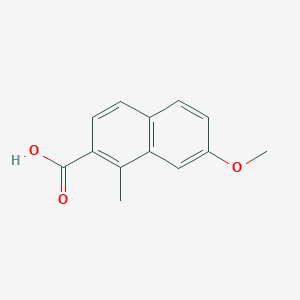
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

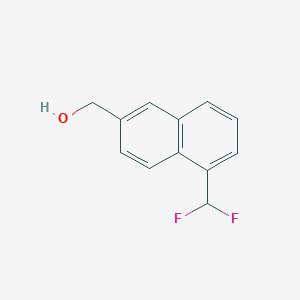
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
